molecular formula C24H20N2O5S B6492648 N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide CAS No. 1351841-41-2

N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide

Cat. No.: B6492648
CAS No.: 1351841-41-2
M. Wt: 448.5 g/mol
InChI Key: PJCAVGHCIFOBBZ-UHFFFAOYSA-N
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Description

The compound is a type of sulfonamide derivative . Sulfonamides are known for their wide spectrum of biological activities, including antimicrobial and anticancer activities . The compound’s structure suggests it may belong to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a benzenesulfonyl group, a hydroxy group, a phenyl group, and an acetamide group . The presence of these groups suggests potential for a variety of chemical reactions and interactions.


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its various functional groups. For instance, the acetamide group could potentially undergo reactions involving the carbonyl group or the amide nitrogen . Similarly, the benzenesulfonyl group could participate in reactions involving the sulfur atom .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, related sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and cell growth . This mechanism is often exploited in antimicrobial and anticancer therapies .

Future Directions

The compound’s potential for biological activity suggests it could be of interest for future research, particularly in the development of new antimicrobial and anticancer therapies . Further studies could explore its synthesis, chemical reactivity, mechanism of action, and physical and chemical properties in more detail.

Properties

IUPAC Name

N-[4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-16(27)25-18-12-14-19(15-13-18)26-21(17-8-4-2-5-9-17)23(22(28)24(26)29)32(30,31)20-10-6-3-7-11-20/h2-15,21,28H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAVGHCIFOBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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